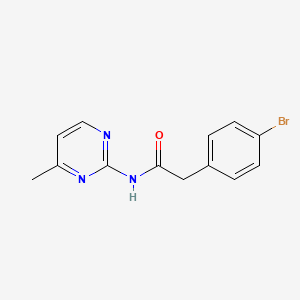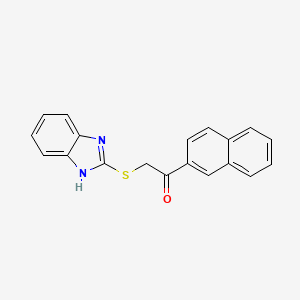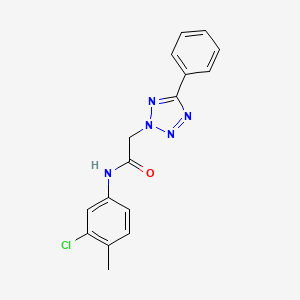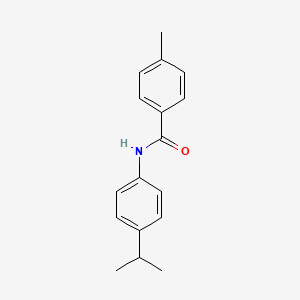
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine, also known as DMNP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMNP belongs to the class of Schiff bases, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is not well understood, but it is believed to act by inhibiting the growth of bacterial and fungal cells by interfering with their metabolic pathways. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to induce apoptosis in cancer cells, including human breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is its diverse biological activities, which make it a promising candidate for various applications. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated before using it in biological assays.
Zukünftige Richtungen
There are several future directions for 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine research. One area of interest is the development of this compound-based fluorescent probes for detecting metal ions in biological samples. Another area of research is the investigation of this compound as a potential anticancer agent. Furthermore, this compound can be used as a ligand in coordination chemistry and as a catalyst in organic synthesis. Therefore, the synthesis and characterization of this compound metal complexes and their catalytic activities can be explored. Finally, the toxicity of this compound needs to be further evaluated to ensure its safety for use in biological assays.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound exhibits potent antibacterial, antifungal, and antitumor activities and has been investigated for its potential use as a fluorescent probe, a ligand in coordination chemistry, and a catalyst in organic synthesis. The future directions for this compound research include the development of this compound-based fluorescent probes, the investigation of this compound as a potential anticancer agent, and the synthesis and characterization of this compound metal complexes.
Synthesemethoden
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine can be synthesized using various methods, including the condensation reaction between 2,6-dimethylpiperidine-1-carboxaldehyde and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent antibacterial, antifungal, and antitumor activities. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, this compound has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Eigenschaften
IUPAC Name |
(E)-N-(2,6-dimethylpiperidin-1-yl)-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-11-5-3-6-12(2)16(11)15-10-13-7-4-8-14(9-13)17(18)19/h4,7-12H,3,5-6H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXGNZRDKIFFIC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1N=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)

![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)


![5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5741646.png)

![5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5741662.png)
![1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)
![3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5741676.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)
